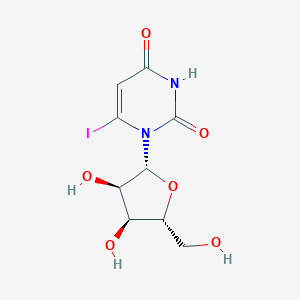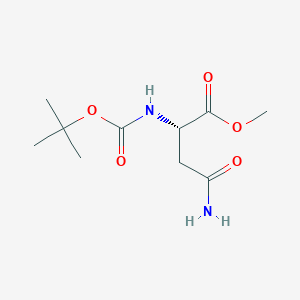
4-(吡啶-2-基)丁酸
描述
4-(Pyridin-2-yl)butanoic acid is a chemical compound with the CAS Number: 102879-51-6 . It has a molecular weight of 165.19 . The compound is typically stored in a refrigerator and is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-pyridinyl)butanoic acid . The InChI code is 1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a melting point of 84-85 °C and a predicted boiling point of 303.7±17.0 °C . Its density is predicted to be 1.154±0.06 g/cm3 . The compound’s pKa is predicted to be 4.46±0.10 .科学研究应用
分子和晶体结构分析
已对4-(吡啶-2-基)丁酸进行了分子和晶体结构研究。该化合物显示出有趣的结构特征,如氢键和分子间相互作用,有助于其晶体结构。这些研究对于理解该化合物的物理和化学性质至关重要,这可能对材料科学和制药 (Naveen et al., 2016),(PrakashShet et al., 2018) 产生影响。
合成离子通道
已使用该化合物来展示基于合成离子通道的纳米流体器件的光控门控。这种应用对于开发具有潜在用途的先进材料,如控释、传感和信息处理 (Ali et al., 2012),具有重要意义。
自旋转变性质
已在自旋转变性质的背景下探讨了4-(吡啶-2-基)丁酸衍生物。这项研究对于开发具有潜在应用的材料,如磁存储和传感技术(González-Prieto等,2011年)至关重要。
纳米纤维组装和传感应用
已研究了使用镧系配位与4-(吡啶-2-基)丁酸衍生物组装纳米纤维。这些新颖结构在光学传感方面具有潜力,并可应用于环境监测和生物医学诊断 (Li et al., 2019)。
发光性能和共晶
已使用该化合物合成具有独特发光性能的共晶。这些发现对晶体工程具有重要意义,并可能导致开发新材料用于光学应用 (Li et al., 2015)。
安全和危害
属性
IUPAC Name |
4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWVYTTVLDALOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548038 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butanoic acid | |
CAS RN |
102879-51-6 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)





![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)